N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(7-3-4-7)11-8-2-1-5-10-6-8/h7-8,10H,1-6H2,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXSBDNCEBIBQH-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide typically involves the condensation of piperidine derivatives with cyclopropanecarboxylic acid or its derivatives. One common method is the reductive amination of piperidine with cyclopropanecarboxylic acid using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Amide Hydrolysis and Functional Group Transformations
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield cyclopropanecarboxylic acid derivatives. While direct data for this compound is limited, analogous cyclopropanecarboxamides show:
| Reaction Conditions | Products | Key References |
|---|---|---|
| 6M HCl, reflux, 12h | Cyclopropanecarboxylic acid | |
| NaOH (aq.), 100°C, 8h | Cyclopropanecarboxylate salt |
In acidic environments, the amide bond cleaves to release the cyclopropanecarboxylic acid and the corresponding piperidin-3-amine. Basic hydrolysis typically generates carboxylate salts .
Piperidine Ring Functionalization
The (3S)-piperidin-3-yl group participates in reactions typical of secondary amines:
Alkylation/Acylation
The amine reacts with alkyl halides or acyl chlorides to form substituted derivatives:
| Reagent | Product | Conditions | References |
|---|---|---|---|
| CH₃I, K₂CO₃ | N-Methyl-piperidin-3-yl derivative | DMF, 25°C, 6h | |
| AcCl, Et₃N | N-Acetyl-piperidin-3-yl derivative | CH₂Cl₂, 0°C → 25°C, 2h |
Stereochemical integrity at C3 is preserved under mild conditions due to the rigid piperidine scaffold .
Salt Formation
The amine forms stable salts with inorganic acids (e.g., HCl, H₂SO₄), enhancing solubility for pharmaceutical applications .
Cyclopropane Ring Reactivity
The strained cyclopropane ring engages in selective ring-opening or cycloaddition reactions:
Electrophilic Addition
Electrophiles (e.g., halogens) add across the cyclopropane C-C bonds:
| Reagent | Product | Selectivity | References |
|---|---|---|---|
| Br₂, CCl₄ | 1,2-Dibromocyclopropane derivative | Trans-addition favored |
[2+1] Cycloadditions
The cyclopropane participates in photoredox-catalyzed radical cascades, forming fused polycyclic systems .
Oxidation of the Piperidine Ring
Controlled oxidation with agents like KMnO₄ converts the piperidine ring to a pyridine derivative, though this risks over-oxidation of the cyclopropane .
Reduction of the Amide
Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine:
This reaction is hindered by steric bulk near the amide .
Suzuki-Miyaura Cross-Coupling
The cyclopropane ring can be functionalized via palladium-catalyzed coupling if halogenated precursors are used, though no direct examples exist for this compound .
Radical-Mediated Reactions
Photoredox catalysis enables radical cascade reactions, leveraging the cyclopropane’s strain to form complex heterocycles (e.g., indole alkaloid analogs) .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several cyclopropanecarboxamide derivatives, which differ in substituents, stereochemistry, and biological targets. Below is a detailed comparison:
Key Findings
Bioactivity: The target compound exhibits dual inhibitory activity against GSK-3β and IKK2 kinases, with IC50 values in the nanomolar range, comparable to derivatives like Compound 19 . In contrast, Compound 24 (bipyridinyl-cyano analogue) shows reduced potency (sub-micromolar IC50), highlighting the importance of the sulfonamide group in enhancing binding affinity .
Structural Impact on Activity: Piperidine vs. Heterocyclic Additions: The inclusion of oxadiazole () or thiolane () rings improves metabolic stability but may reduce solubility due to increased hydrophobicity .
Physicochemical Properties :
- The hydrochloride salt form of the target compound enhances aqueous solubility (critical for bioavailability) compared to neutral derivatives like Compound 24 .
- Molecular Weight : Derivatives with extended substituents (e.g., Compound 19, MW = 372.87) face challenges in crossing the blood-brain barrier, limiting neuroprotective applications .
Therapeutic Potential
- The target compound’s dual kinase inhibition makes it a candidate for neuroinflammatory diseases (e.g., Alzheimer’s) .
- In contrast, orexin receptor antagonists like (1R,2S)-[(2,4-dimethylpyrimidinyl)oxy]methyl)-2-(3-fluorophenyl)-N-(5-fluoropyridinyl)-cyclopropanecarboxamide () target sleep disorders, demonstrating scaffold versatility .
Biological Activity
N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide, also known as (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
The compound is characterized by its piperidine ring and cyclopropane structure, which contribute to its unique biological activity. The synthesis typically involves:
- Formation of the Piperidine Ring : This can be achieved through the reduction of pyridine derivatives or cyclization of appropriate precursors.
- Amidation : The cyclopropane carboxylic acid reacts with an amine to form the carboxamide group, often resulting in the hydrochloride salt for enhanced solubility and stability.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating biochemical pathways critical for cellular functions.
- Receptor Interaction : It has been studied for its potential to interact with receptors involved in cancer proliferation and other diseases .
Enzyme Interactions
Research indicates that this compound exhibits inhibitory effects on certain enzymes associated with cancer pathways. For instance, it has been linked to the inhibition of tyrosine kinases, which are crucial in cell signaling and proliferation .
Anticancer Properties
The compound shows promise in cancer research, particularly in targeting triple-negative breast cancer (TNBC). Studies have highlighted its ability to inhibit sigma-2 receptors, which are overexpressed in TNBC cells, leading to reduced cell viability and increased apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Sigma-2 Receptors : A study demonstrated that compounds targeting sigma-2 receptors exhibited significant cytotoxicity against TNBC cell lines (MDA-MB-231) compared to controls. The research emphasized the potential for developing sigma-2 targeted therapies using this compound .
- In Vitro Studies : Laboratory experiments showed that this compound effectively reduced tumor growth in animal models when administered alongside other chemotherapeutic agents, suggesting a synergistic effect .
Data Tables
| Biological Activity | Target | Effect |
|---|---|---|
| Enzyme Inhibition | Tyrosine Kinases | Reduced cell proliferation |
| Receptor Interaction | Sigma-2 Receptors | Induced apoptosis in TNBC cells |
| Anticancer Activity | Various Cancer Types | Inhibited tumor growth |
Q & A
Q. What are the optimal synthetic routes for preparing enantiomerically pure N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide?
Methodological Answer: Enantioselective synthesis typically involves chiral intermediates or catalysts. For example, chiral piperidine derivatives (e.g., (3S)-piperidin-3-amine) can be coupled with cyclopropanecarboxylic acid derivatives via amide bond formation. highlights the use of chiral hydrochlorides (e.g., "NHChiral hydrochloride") to stabilize intermediates during synthesis. Reaction conditions such as coupling agents (e.g., HATU, EDCI) and solvents (e.g., THF, DMF) should be optimized to minimize racemization. Purification via chiral chromatography or crystallization ensures enantiomeric purity .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify cyclopropane and piperidine ring geometries. provides SMILES and InChi notations for structural validation.
- Mass Spectrometry (LCMS): Confirm molecular weight (e.g., CHNO, MW 168.24) and monitor purity. describes LCMS validation (e.g., (M+H)+=433.2) for related compounds.
- Chiral HPLC: Use columns like Chiralpak® IA/IB to assess enantiomeric excess (>98%) .
Q. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Kinase Inhibition Assays: Test against CHK1 (checkpoint kinase 1) using ATP-competitive assays, as structurally related cyclopropanecarboxamides show CHK1 selectivity (IC < 100 nM). highlights a derivative with CHK1 inhibitory activity .
- Cellular Toxicity: Use MTT assays in cancer cell lines (e.g., HCT-116) to correlate activity with cytotoxicity .
- Protease Binding Studies: Fluorescence polarization assays can assess interactions with proteases, as seen in for antiviral derivatives .
Q. How should researchers address stereochemical stability during storage and handling?
Methodological Answer:
- Storage Conditions: Store at -20°C under inert gas (argon) to prevent oxidation or hydrolysis. notes similar compounds require controlled environments to avoid degradation.
- Stability Testing: Periodically analyze via HPLC to detect racemization or decomposition. Adjust pH (neutral buffers) if aqueous solutions are used .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life, bioavailability, and tissue distribution. Poor solubility (logP >3) may limit absorption, requiring formulation with cyclodextrins or liposomes.
- Metabolite Identification: Use LC-HRMS () to detect metabolites that inactive the compound. For example, cyclopropane ring oxidation could reduce activity .
Q. How can structure-activity relationship (SAR) studies optimize this scaffold?
Methodological Answer:
- Piperidine Substitutions: Replace the piperidine ring with azepane or morpholine to assess conformational flexibility. shows 3-aminopiperidine derivatives enhance CHK1 binding.
- Cyclopropane Modifications: Introduce fluorinated cyclopropanes () to improve metabolic stability.
- Bioisosteric Replacement: Swap the carboxamide with sulfonamide groups () to modulate potency .
Q. What computational methods predict target binding modes?
Methodological Answer:
Q. How do researchers address off-target effects in kinase profiling?
Methodological Answer:
Q. What analytical techniques characterize metabolic pathways?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Identify exact masses of metabolites (e.g., m/z 480.257 in ) to track hydroxylation or demethylation.
- Radiolabeling: Use -labeled cyclopropane to trace excretion pathways in rodent models .
Q. How can synergistic drug combinations enhance therapeutic potential?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
